molecular formula C20H17ClN6O2 B2718928 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 892481-17-3

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Katalognummer B2718928
CAS-Nummer: 892481-17-3
Molekulargewicht: 408.85
InChI-Schlüssel: XETBYVXTORSIQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves a new set of small molecules . The exact synthesis process of the specific compound “this compound” is not explicitly mentioned in the available resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Therapeutic Applications

Anticancer Properties

The synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines, a class to which the queried compound belongs, have shown that these molecules can act as anticancer agents by inhibiting tubulin polymerization. Unlike other tubulin inhibitors, triazolopyrimidines do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin. This unique mechanism suggests potential use in overcoming resistance in cancer therapy, particularly in cases where resistance is attributed to multidrug resistance transporter proteins. The lead compounds from these studies have demonstrated significant tumor growth inhibition in various animal models, highlighting their potential as anticancer agents (Zhang et al., 2007).

Antibacterial Agents

The synthesis of triazolo[4,3-c]pyrimidines and their evaluation as antibacterial agents have been reported, with some compounds showing equivalent or superior potency to commercially available antibiotics against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in addressing antibiotic resistance and developing new antibacterial treatments (Kumar et al., 2009).

Antimicrobial Activities

Newly synthesized 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines have demonstrated variable and modest antimicrobial activity against clinically isolated bacterial and fungal strains, suggesting their potential application in developing novel antimicrobial agents (Kumara et al., 2013).

Amplifiers of Antibiotics

Compounds derived from s-triazolo[4,3-a]pyrimidines and s-triazolo[3,4-b]benzothiazoles have shown activity as amplifiers of phleomycin against E. coli, indicating their potential to enhance the efficacy of existing antibiotics and overcome bacterial resistance mechanisms (Brown et al., 1978).

Serotonin Receptor Antagonists

The preparation and evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists have been reported. These compounds have shown significant binding affinity and ability to inhibit serotonin-induced cellular responses, suggesting their potential application in neurological disorders and as tools for studying serotonin receptor function (Ivachtchenko et al., 2010).

Wirkmechanismus

The compound is designed to target CDK2, a cyclin-dependent kinase, which is an appealing target for cancer treatment . The exact mechanism of action of this specific compound is not detailed in the available resources.

Zukünftige Richtungen

The compound is part of ongoing research into novel CDK2 inhibitors for cancer treatment . The future directions of this research could involve further investigations into the efficacy and safety of these compounds, as well as their potential applications in cancer treatment.

Eigenschaften

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c21-15-7-4-8-16(11-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBYVXTORSIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.